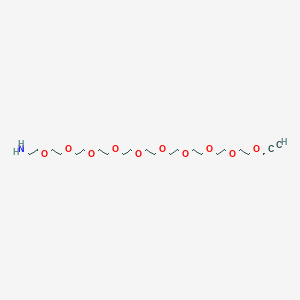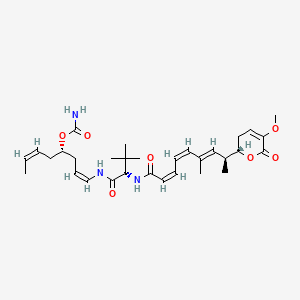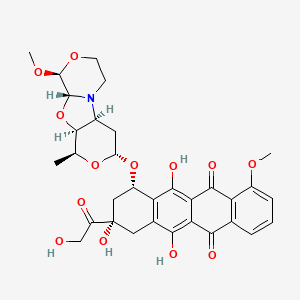
Propargyl-PEG10-Amin
Übersicht
Beschreibung
Propargyl-PEG10-amine is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing an Alkyne group, and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Synthesis Analysis
Propargyl-PEG10-amine can be synthesized using various strategies. One of the most common methods is the A3 coupling, a three-component coupling reaction among aldehyde, alkyne (terminal acetylene), and amine . Other methods include KA2-coupling, alkynylation of imine, amination of propargylic ester, and anti-Markovnikov hydroamination/alkyne addition reaction .Molecular Structure Analysis
The molecular formula of Propargyl-PEG10-amine is C23H45NO10 . It has a molecular weight of 495.6 g/mol . The compound contains an Alkyne group and an Amine group .Chemical Reactions Analysis
Propargyl-PEG10-amine can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction is commonly used in the synthesis of PROTACs .Physical And Chemical Properties Analysis
Propargyl-PEG10-amine has a molecular weight of 495.6 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 11 . The compound has a Rotatable Bond Count of 30 .Wissenschaftliche Forschungsanwendungen
Herstellung von Propargylaminen
Propargyl-PEG10-Amin wird bei der Synthese von Propargylaminen durch A3- und KA2-Kopplung dreikomponentiger Reaktionen mit aromatischen Aldehyden oder Ketonen und Alkinen verwendet {svg_1}. Diese Methode weist im Vergleich zu früheren Verfahren signifikante Merkmale auf, wie z. B. hohe Effizienz, milde Bedingungen, Umweltverträglichkeit und Anwendbarkeit auf eine große Bandbreite an Substraten {svg_2}.
Katalysator für chemische Reaktionen
Die Propargylgruppe in this compound kann als Katalysator für eine Vielzahl organischer Reaktionen fungieren, darunter oxidative Umwandlungen, C–C-Bindungsbildungsreaktionen und Kreuzkupplungsreaktionen {svg_3}. Dies ist auf die einzigartigen chemischen und elektronischen Eigenschaften der Propargylgruppe zurückzuführen {svg_4}.
Synthese von Homopropargylreagenzien
This compound kann bei der Synthese von Homopropargylreagenzien verwendet werden {svg_5}. Diese Reagenzien sind in der organischen Synthese wichtig, da sie zur Einführung der Propargylgruppe in andere Moleküle verwendet werden können {svg_6}.
Hemmung der Monoaminoxidase (MAO)
Propargylamine, die aus this compound synthetisiert werden können, wurden auf ihr Potenzial zur Hemmung der Monoaminoxidase (MAO) untersucht {svg_7}. MAO ist ein Enzym, das an der Regulation von Neurotransmittern beteiligt ist {svg_8}.
Synthese komplexer Strukturen
Die Propargylierungsreaktion, die die Einführung der Propargylgruppe in andere Moleküle beinhaltet, dient als strategischer Schritt in einer Reaktionssequenz, die zur Bildung aufwendigerer/komplexerer Strukturen führt {svg_9}.
Umwelt- und Wirtschaftsnachhaltigkeit
Der Einsatz von this compound in chemischen Reaktionen trägt zur Umwelt- und Wirtschaftlichkeit bei. Die Entwicklung neuer katalytischer Systeme unter Verwendung von this compound kann zu nachhaltigeren und kostengünstigeren chemischen Prozessen führen {svg_10}.
Wirkmechanismus
Target of Action
Propargyl-PEG10-amine is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are proteins that are marked for degradation by the PROTACs .
Mode of Action
The propargyl group of Propargyl-PEG10-amine can react with azide-bearing compounds or biomolecules via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to yield a stable triazole linkage . This reaction is part of the “click chemistry” approach, which is characterized by its specificity, reliability, and speed .
Biochemical Pathways
The biochemical pathways affected by Propargyl-PEG10-amine are dependent on the specific PROTACs that it helps to form .
Pharmacokinetics
As a peg-based compound, it is expected to have good solubility and stability, which can enhance the bioavailability of the protacs it helps to form .
Result of Action
The result of the action of Propargyl-PEG10-amine is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This enables the creation of PROTACs, which can selectively degrade target proteins within cells .
Action Environment
The action of Propargyl-PEG10-amine is influenced by the presence of a copper catalyst, which is necessary for the CuAAC reaction . Additionally, the pH, temperature, and concentration of the reactants can also affect the efficiency of the reaction .
Zukünftige Richtungen
Propargylamines, including Propargyl-PEG10-amine, are important classes of compounds used in heterocyclic chemistry and pharmaceuticals chemistry . They have a large impact as a pharmacophore used in medicinal chemistry . The development of greener reaction methodologies, organic synthesis, and the design of new organic molecules are some of the future directions in the research of propargylamines .
Biochemische Analyse
Biochemical Properties
The propargyl group in Propargyl-PEG10-amine can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups .
Cellular Effects
As a PROTAC linker, Propargyl-PEG10-amine plays a crucial role in directing the degradation of target proteins within cells . By connecting a ligand for an E3 ubiquitin ligase with a ligand for the target protein, PROTACs can induce the ubiquitination and subsequent degradation of the target protein . This can have profound effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Propargyl-PEG10-amine involves its interaction with both the E3 ubiquitin ligase and the target protein . The propargyl group in Propargyl-PEG10-amine can form a covalent bond with the azide group on the target protein ligand through the CuAAC reaction . This allows the PROTAC to bring the target protein in close proximity to the E3 ligase, leading to the ubiquitination and degradation of the target protein .
Temporal Effects in Laboratory Settings
The stability and degradation of Propargyl-PEG10-amine in laboratory settings would depend on the specific conditions of the experiment. As a PEG derivative, it is likely to be stable under physiological conditions
Dosage Effects in Animal Models
The effects of Propargyl-PEG10-amine at different dosages in animal models would depend on the specific PROTAC being used and the target protein being degraded . Some PROTACs may show threshold effects, where a minimum dosage is needed to induce protein degradation . High doses could potentially lead to off-target effects or toxicity .
Metabolic Pathways
As a small molecule, Propargyl-PEG10-amine is likely to be metabolized by common metabolic pathways in the cell . The specific enzymes or cofactors it interacts with would depend on the structure of the PROTAC and the target protein .
Transport and Distribution
The transport and distribution of Propargyl-PEG10-amine within cells and tissues would depend on the specific PROTAC being used . Some PROTACs may interact with transporters or binding proteins, which could affect their localization or accumulation .
Subcellular Localization
The subcellular localization of Propargyl-PEG10-amine would depend on the specific PROTAC being used and the target protein . Some PROTACs may contain targeting signals or undergo post-translational modifications that direct them to specific compartments or organelles .
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45NO10/c1-2-4-25-6-8-27-10-12-29-14-16-31-18-20-33-22-23-34-21-19-32-17-15-30-13-11-28-9-7-26-5-3-24/h1H,3-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHRQQWHOZKWAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H45NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-methyl-N-[2-({3-[2-(prop-2-enamido)acetamido]phenyl}amino)pyrimidin-5-yl]-5-[3-(trifluoromethyl)benzamido]benzamide](/img/structure/B610135.png)
![(S)-4-(6-(3,5-dimethylisoxazol-4-yl)-1-(1-(pyridin-2-yl)ethyl)-1H-pyrrolo[3,2-b]pyridin-3-yl)benzoic acid](/img/structure/B610136.png)
![5-(4-chlorophenyl)-3-[4-[[ethyl(methyl)sulfamoyl]amino]-2,6-difluorobenzoyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B610140.png)



![(2-{4-[(5S)-5-(Acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoroanilino}ethoxy)acetic acid](/img/structure/B610150.png)
